

# The Dual Role of Fumarate in DNA Damage Repair: A Technical Guide

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## Compound of Interest

Compound Name: Fumarate

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## Abstract

The Krebs cycle metabolite **fumarate** has emerged as a critical modulator of DNA damage repair (DDR) pathways, exhibiting a paradoxical role that is dependent on its concentration and cellular context. In physiological settings, locally produced **fumarate** is essential for the efficient repair of DNA double-strand breaks (DSBs) via the Non-Homologous End Joining (NHEJ) pathway. It achieves this by inhibiting the histone demethylase KDM2B, leading to an accumulation of H3K36me2 at the break site and facilitating the recruitment of the NHEJ machinery. Conversely, in pathological states such as **Fumarate** Hydratase (FH)-deficient cancers, the accumulation of high levels of **fumarate** acts as an oncometabolite, suppressing the Homologous Recombination (HR) pathway. This is mediated through the inhibition of the KDM4 family of histone demethylases, resulting in aberrant H3K9 hypermethylation and impaired recruitment of HR factors. This "BRCAness" phenotype in FH-deficient tumors opens a therapeutic window for treatment with PARP inhibitors. This guide provides an in-depth technical overview of the molecular mechanisms underpinning **fumarate**'s involvement in DNA repair, detailed experimental protocols for studying these phenomena, and a summary of key quantitative data.

## Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Cells have evolved a complex network of DNA damage response (DDR)

pathways to detect and repair various types of DNA lesions. Two major pathways for the repair of highly cytotoxic DNA double-strand breaks (DSBs) are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). The choice between these pathways is tightly regulated and crucial for maintaining genomic stability.

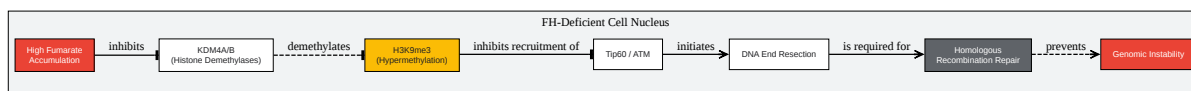
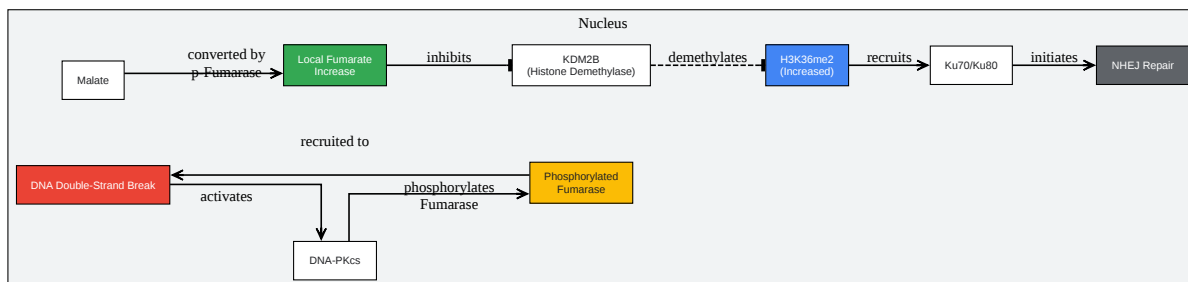
Recent discoveries have unveiled a surprising link between cellular metabolism and DNA repair, with several Krebs cycle intermediates, termed oncometabolites, playing significant roles in modulating DDR pathways. **Fumarate**, a key intermediate in the Krebs cycle, has been identified as a potent modulator of histone and DNA demethylases, thereby influencing chromatin structure and the recruitment of DNA repair factors. This guide will explore the multifaceted role of **fumarate** in DNA damage repair, providing a comprehensive resource for researchers in the field.

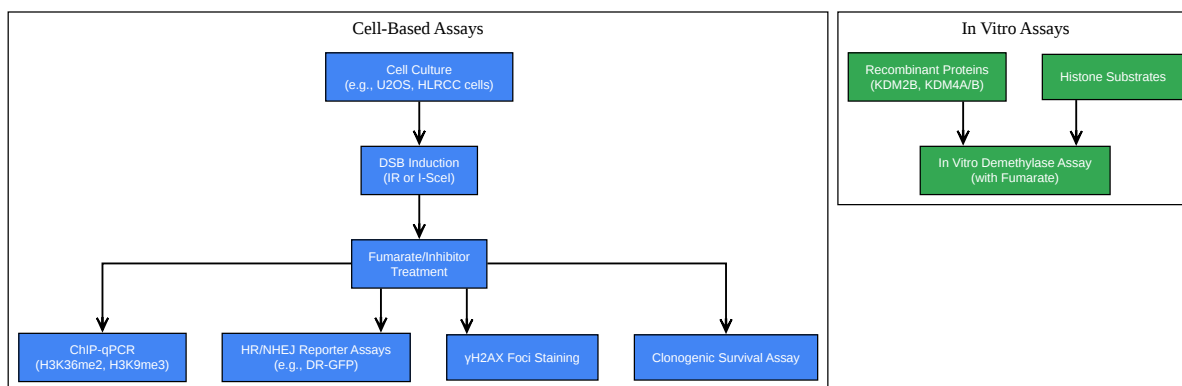
## Fumarate's Pro-Repair Role in Non-Homologous End Joining (NHEJ)

Under normal physiological conditions, **fumarate** plays a crucial role in promoting the NHEJ pathway for the repair of DSBs. This process is initiated by the recruitment of the enzyme fumarase to the site of DNA damage.

### The Signaling Pathway

Upon induction of a DSB, for instance by ionizing radiation, the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs) phosphorylates nuclear fumarase (FH).<sup>[1][2][3]</sup> This phosphorylation event facilitates the recruitment of fumarase to the DSB, where it locally converts malate to **fumarate**, leading to a localized increase in **fumarate** concentration.<sup>[1][2][4][5]</sup> This locally generated **fumarate** then acts as a competitive inhibitor of the  $\alpha$ -ketoglutarate-dependent histone demethylase KDM2B (also known as FBXL10).<sup>[1][3][6]</sup> The inhibition of KDM2B results in an accumulation of dimethylated histone H3 at lysine 36 (H3K36me<sub>2</sub>) at the DSB site.<sup>[1][3][6]</sup> This histone mark serves as a docking site for the Ku70/Ku80 heterodimer, a critical component of the NHEJ machinery, thereby promoting the repair of the DSB.<sup>[1][3]</sup>





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